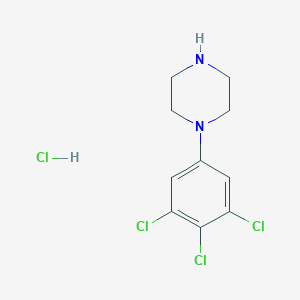1-(3,4,5-Trichlorophenyl)piperazine hydrochloride
CAS No.: 1909316-37-5
Cat. No.: VC8411867
Molecular Formula: C10H12Cl4N2
Molecular Weight: 302 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909316-37-5 |
|---|---|
| Molecular Formula | C10H12Cl4N2 |
| Molecular Weight | 302 g/mol |
| IUPAC Name | 1-(3,4,5-trichlorophenyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C10H11Cl3N2.ClH/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H |
| Standard InChI Key | FJSKYJJZTOOYRY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl |
| Canonical SMILES | C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
1-(3,4,5-Trichlorophenyl)piperazine hydrochloride consists of a piperazine ring substituted at the 1-position with a 3,4,5-trichlorophenyl group, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₁Cl₃N₂·HCl, with a theoretical molecular weight of 312.48 g/mol. The IUPAC name is 1-(3,4,5-trichlorophenyl)piperazine hydrochloride, distinguishing it from related compounds like 1-(3-chlorophenyl)piperazine hydrochloride (C₁₀H₁₂ClN₂·HCl, MW 230.10 g/mol) .
Structural Comparison to Analogues
The 3,4,5-trichlorophenyl moiety introduces steric and electronic effects distinct from methoxy-substituted analogues. For example, 1-(3,4,5-trimethoxybenzyl)piperazine (C₁₄H₂₂N₂O₃, MW 266.34 g/mol) demonstrates how electron-donating methoxy groups influence solubility and receptor binding, whereas chlorine’s electron-withdrawing nature in the trichloro derivative likely reduces solubility in aqueous media.
Table 1: Structural and Physical Properties of Selected Piperazine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
|---|---|---|---|
| 1-(3,4,5-Trichlorophenyl)piperazine·HCl | C₁₀H₁₁Cl₃N₂·HCl | 312.48 | 3,4,5-Cl on phenyl |
| 1-(3-Chlorophenyl)piperazine·HCl | C₁₀H₁₂ClN₂·HCl | 230.10 | 3-Cl on phenyl |
| 1-(3,4,5-Trimethoxybenzyl)piperazine | C₁₄H₂₂N₂O₃ | 266.34 | 3,4,5-OCH₃ on benzyl |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for 1-(3,4,5-trichlorophenyl)piperazine hydrochloride is documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. A plausible route involves:
-
Nucleophilic substitution: Reacting piperazine with 1-bromo-3,4,5-trichlorobenzene in the presence of a base (e.g., K₂CO₃) to form the free base.
-
Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Key challenges include managing the steric hindrance of the trichlorophenyl group and ensuring regioselectivity. For comparison, 1-(3-chlorophenyl)piperazine hydrochloride is synthesized via similar alkylation steps, achieving yields of 45–79% under optimized conditions .
Stability and Degradation
Chlorinated aromatic compounds are generally stable under ambient conditions but may degrade under strong oxidizing environments. The hydrochloride salt form enhances stability by reducing hygroscopicity, a property critical for pharmaceutical formulations .
Pharmacological and Biological Activity
Mechanistic Insights from Analogues
Piperazine derivatives exhibit diverse biological activities, often mediated by interactions with central nervous system receptors. For example:
-
1-(3-Chlorophenyl)piperazine (mCPP): Acts as a serotonin receptor agonist (5-HT₂C/5-HT₁B), used in neuropharmacological studies .
-
Trimethoxybenzyl-piperazine derivatives: Demonstrate anticancer activity via protein-protein interaction inhibition (e.g., S100A2–p53) .
The trichlorophenyl variant’s activity may depend on halogen bonding interactions with target proteins, a mechanism observed in chlorinated drug candidates.
Table 2: Hypothetical Biological Targets for 1-(3,4,5-Trichlorophenyl)piperazine·HCl
Cytotoxicity and Selectivity
Applications and Future Directions
Research Gaps and Opportunities
-
Synthetic Optimization: Developing regioselective methods for trichlorophenyl substitution.
-
In Vivo Studies: Assessing bioavailability and metabolic stability.
-
Toxicological Screening: Differentiating therapeutic indices from chlorinated analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume